2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is a chemical compound characterized by its complex structure, which includes a methoxy group and a 4-methylpyrrolidin-2-yl moiety attached to a phenolic ring. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry techniques, primarily involving nucleophilic aromatic substitution and Mannich reactions. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications .
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon. Its structural components classify it further as an aromatic amine due to the presence of the pyrrolidinyl group.
The synthesis of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol typically involves:
The synthesis can be optimized for yield and purity in industrial settings, potentially utilizing continuous flow reactors. Key parameters such as temperature, pressure, and solvent choice must be controlled to enhance efficiency and reduce by-products .
The molecular formula for 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is , with a molecular weight of 207.27 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol |
| InChI | InChI=1S/C12H17NO2/c1-8-6... |
| InChI Key | HXAWLLXWDLNMJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(NC1)C2=C(C(=CC=C2)OC)O |
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can participate in several chemical reactions:
The mechanism of action for 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol involves interactions with biological targets:
These interactions are crucial for understanding its potential antimicrobial and anticancer activities.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties influence its handling and application in laboratory settings.
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol has several scientific applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: